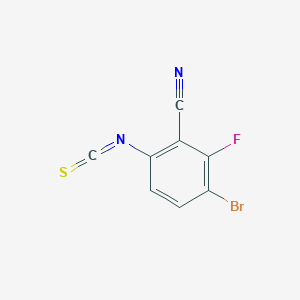
4-Bromo-2-cyano-3-fluorophenylisothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-cyano-3-fluorophenylisothiocyanate is a chemical compound with the molecular formula C8H2BrFN2S and a molecular weight of 257.08 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyano-3-fluorophenylisothiocyanate typically involves the reaction of 4-bromo-2-cyano-3-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The process generally involves:
- Dissolving 4-bromo-2-cyano-3-fluoroaniline in an appropriate solvent such as dichloromethane.
- Adding thiophosgene dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to complete the reaction.
- Purifying the product through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-cyano-3-fluorophenylisothiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, typically under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a suitable catalyst.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Amines: Formed from the reduction of the cyano group.
Sulfonyl Derivatives: Formed from the oxidation of the isothiocyanate group.
Applications De Recherche Scientifique
4-Bromo-2-cyano-3-fluorophenylisothiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and labeling due to its reactive isothiocyanate group.
Medicine: Investigated for potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-cyano-3-fluorophenylisothiocyanate primarily involves its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups on proteins. This reactivity makes it useful for labeling and modifying proteins, allowing researchers to study protein function and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-cyano-3-fluorophenylisocyanate: Similar structure but with an isocyanate group instead of an isothiocyanate group.
4-Bromo-2-cyano-3-fluorophenylamine: Lacks the isothiocyanate group, making it less reactive.
4-Bromo-2-cyano-3-fluorophenylthiourea: A derivative formed from the reaction of 4-Bromo-2-cyano-3-fluorophenylisothiocyanate with amines.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific reactivity and make it a versatile tool in chemical synthesis and biological research .
Propriétés
Formule moléculaire |
C8H2BrFN2S |
|---|---|
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
3-bromo-2-fluoro-6-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H2BrFN2S/c9-6-1-2-7(12-4-13)5(3-11)8(6)10/h1-2H |
Clé InChI |
YXHGPFADFRGLBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N=C=S)C#N)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


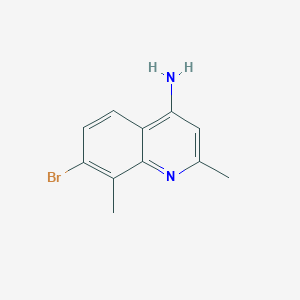

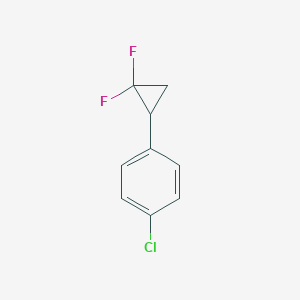
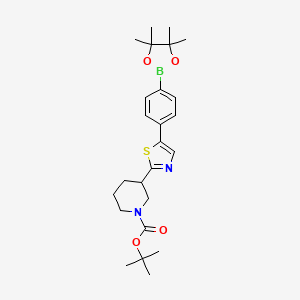

![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)
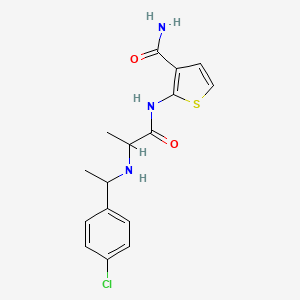
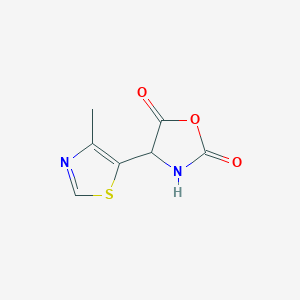
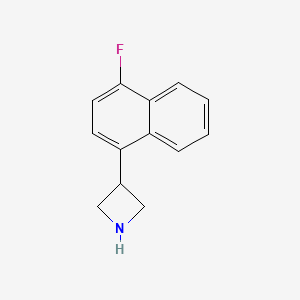
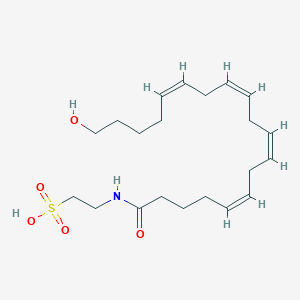
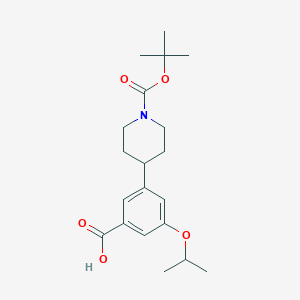
![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)


